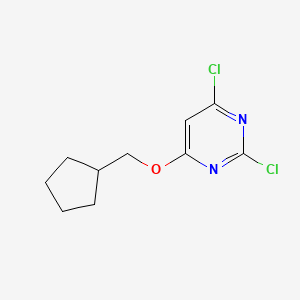
3-iodothiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodothiophene-2-carbohydrazide is a heterocyclic compound that contains a thiophene ring substituted with an iodine atom at the third position and a carbohydrazide group at the second position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodothiophene-2-carbohydrazide typically involves the iodination of thiophene-2-carbohydrazide. One common method is the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent . Another approach involves the use of microwave radiation to achieve the synthesis with an acceptable yield .
Industrial Production Methods
the use of eco-friendly and efficient synthetic routes, such as microwave-assisted synthesis, is gaining popularity due to its advantages in terms of reaction time and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The carbohydrazide group can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, sodium bicarbonate, and various nucleophiles for substitution reactions. Reaction conditions often involve room temperature or mild heating, and solvents such as acetonitrile are commonly used .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while cyclization reactions can produce complex heterocyclic structures .
Aplicaciones Científicas De Investigación
3-Iodothiophene-2-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and functional materials.
Mecanismo De Acción
The mechanism of action of 3-iodothiophene-2-carbohydrazide involves its interaction with molecular targets through its functional groups. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, enhancing its biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbohydrazide: Lacks the iodine substitution but shares similar structural features and reactivity.
3-Bromothiophene-2-carbohydrazide: Similar to 3-iodothiophene-2-carbohydrazide but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Iodothiophene-3-carbohydrazide:
Uniqueness
This compound is unique due to the presence of both the iodine atom and the carbohydrazide group, which confer specific reactivity and potential biological activities. The iodine atom enhances the compound’s ability to participate in halogen bonding and substitution reactions, while the carbohydrazide group provides opportunities for hydrogen bonding and coordination with metal ions .
Propiedades
IUPAC Name |
3-iodothiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDNKDQOWWTXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)

![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)
![3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol](/img/structure/B6601640.png)






![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)
